Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate
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Overview
Description
Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and a chlorophenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate typically involves the reaction of 3-chlorophenol with 2-chloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenoxy group can be substituted by nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy derivatives.
Oxidation: Oxidized pyridine carboxylates.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloropyridine-3-carboxylate: Similar structure but lacks the phenoxy group.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a thieno ring instead of a phenoxy group.
Uniqueness
Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is unique due to the presence of both a chlorophenoxy group and a pyridine carboxylate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
136227-41-3 |
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Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)11-6-3-7-15-12(11)18-10-5-2-4-9(14)8-10/h2-8H,1H3 |
InChI Key |
DGASCLRLOOLCQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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